![molecular formula C10H14N2O2 B1442506 4-amino-3-methoxy-N,N-dimethylbenzamide CAS No. 1061358-40-4](/img/structure/B1442506.png)
4-amino-3-methoxy-N,N-dimethylbenzamide
Overview
Description
4-Amino-3-methoxy-N,N-dimethylbenzamide (4-AMDMBA) is an organic compound belonging to the class of benzamides. It is an aromatic amide compound with two methyl substituents on the nitrogen atom and a methoxy group on the 4-position of the benzene ring. 4-AMDMBA has been studied for its potential applications in the fields of medicinal chemistry, drug design, and organic synthesis.
Scientific Research Applications
Potential Antiarrhythmic Agent
4-Amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide and its derivatives, including 4-amino-3-methoxy-N,N-dimethylbenzamide, have been synthesized as potential antiarrhythmic agents. These compounds showed capabilities in prolonging the effective refractory period of rabbit atria and demonstrated prophylactic activity against ouabain-induced arrhythmias (Yung, Lo, & Vohra, 1972).
Photodynamic Therapy for Cancer
The compound has been explored for its application in photodynamic therapy for cancer treatment. Its derivative, peripheral tetrakis-(E)-4-((5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, demonstrated properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
A Schiff base derived from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, closely related to 4-amino-3-methoxy-N,N-dimethylbenzamide, showed inhibitory action on steel corrosion in HCl solution. This indicates potential applications in corrosion science (Emregül & Hayvalı, 2006).
Anticonvulsant and Neurotoxic Properties
Substituted N-phenyl derivatives of phthalimide pharmacophore, including 4-amino variants, were evaluated for anticonvulsant and neurotoxic properties. These studies contribute to understanding the neuropharmacological effects of such compounds (Vamecq et al., 2000).
Antimicrobial and Anticancer Potentials
Synthesized 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones, related to 4-amino-3-methoxy-N,N-dimethylbenzamide, were tested for antimicrobial and anticancer potentials. This research helps in understanding the biological activities of these compounds (Sigroha et al., 2012).
properties
IUPAC Name |
4-amino-3-methoxy-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)10(13)7-4-5-8(11)9(6-7)14-3/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKKOUHPNPDYBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-methoxy-N,N-dimethylbenzamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.